(R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures. The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a protecting group for amines, facilitating the study of various biochemical pathways and interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the modification of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of (R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of a free amine . This mechanism is crucial for its role as a protecting group in various chemical reactions.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (5-oxopentyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Uniqueness: tert-Butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate stands out due to its oxazolidinone ring, which imparts unique reactivity and stability. This structural feature makes it particularly useful in synthetic chemistry and as a protecting group in various biochemical applications .
Properties
CAS No. |
128346-20-3 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChI Key |
VNNOMGVHZFZWLD-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CONC1=O |
SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
Synonyms |
Carbamic acid, [(4R)-3-oxo-4-isoxazolidinyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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